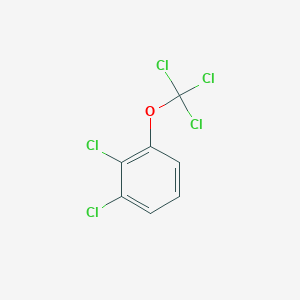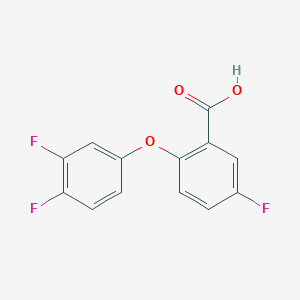
2-(3,4-Difluorophenoxy)-5-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is an organic compound that belongs to the class of fluorinated aromatic acids It is characterized by the presence of fluorine atoms on both the phenoxy and nicotinic acid moieties, which imparts unique chemical and physical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid typically involves the reaction of 3,4-difluorophenol with 5-fluoronicotinic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, 3,4-difluorophenylboronic acid is reacted with 5-fluoronicotinic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
科学研究应用
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, as well as improve its metabolic stability and bioavailability.
相似化合物的比较
Similar Compounds
3,4-Difluorophenylboronic acid: Used in similar Suzuki-Miyaura coupling reactions.
5-Fluoronicotinic acid: Shares the nicotinic acid moiety and is used in various organic synthesis applications.
2-(3,4-Difluorophenoxy)propanoic acid: Another fluorinated aromatic acid with different structural features and applications.
Uniqueness
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is unique due to the combination of fluorine atoms on both the phenoxy and nicotinic acid moieties, which imparts distinct chemical properties. This makes it a valuable compound for specific applications in organic synthesis, medicinal chemistry, and material science.
属性
分子式 |
C13H7F3O3 |
|---|---|
分子量 |
268.19 g/mol |
IUPAC 名称 |
2-(3,4-difluorophenoxy)-5-fluorobenzoic acid |
InChI |
InChI=1S/C13H7F3O3/c14-7-1-4-12(9(5-7)13(17)18)19-8-2-3-10(15)11(16)6-8/h1-6H,(H,17,18) |
InChI 键 |
YHGUPHUASIREON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C(=O)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


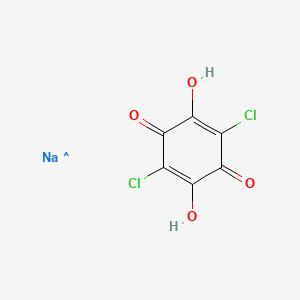
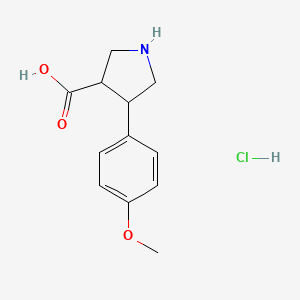
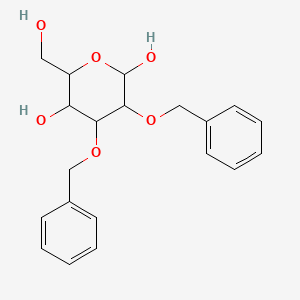
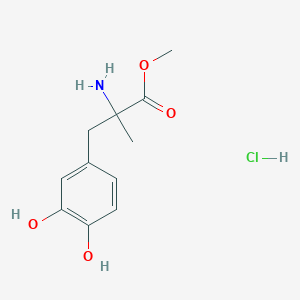
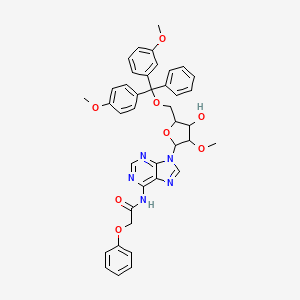
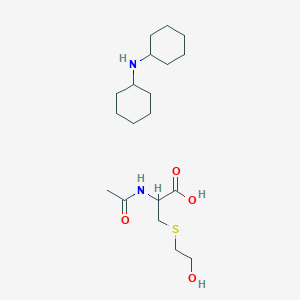

![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
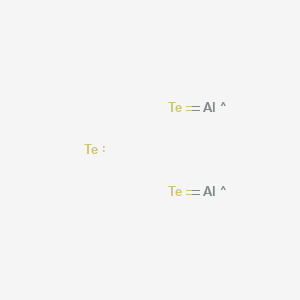
![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)

![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)
